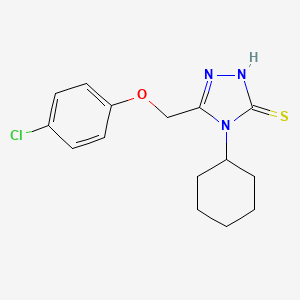

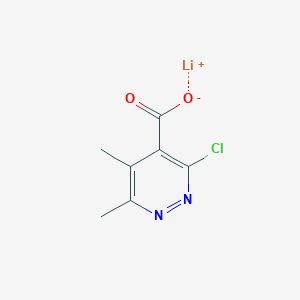

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium compounds, such as lithium salts, are often used in various applications due to their unique properties. They are commonly used in the production of batteries, particularly lithium-ion batteries, due to their high energy density .

Chemical Reactions Analysis

Lithium compounds can participate in a variety of chemical reactions. For example, in a lithium-ion battery, lithium ions move from the negative electrode to the positive electrode during discharge, and back when charging .Physical And Chemical Properties Analysis

Lithium is the lightest of all metals and has the greatest electrochemical potential, making it highly reactive. As a result, lithium compounds often have unique physical and chemical properties, such as high energy density in the case of lithium-ion batteries .Wissenschaftliche Forschungsanwendungen

Materials Science and Electrochemistry

Nanostructured Inorganic Compounds for Li-ion Batteries

Research highlights the optimization of Li-ion technology through alternative materials, including nanostructured inorganic compounds. These compounds show promise in addressing crucial factors like cost, safety, lifetime, durability, power density, and energy density for mobile electronics and electric vehicles (Li et al., 2009).

Lithium Insertion into Manganese Spinels

This study explores the chemical and electrochemical insertion of lithium into Mn3O4 and Li[Mn2]O4. It reveals the structural changes and electron compensation mechanisms during lithium insertion, critical for developing high-performance cathode materials (Thackeray et al., 1983).

Thin-Film Lithium and Lithium-Ion Batteries

Oak Ridge National Laboratory's development of solid-state thin-film lithium and lithium-ion batteries showcases important applications in consumer and medical products. The research underscores the role of cathode and anode materials in enhancing the batteries' performance (Bates, 2000).

Biological Applications

Cementogenic Differentiation via Li+ Ions

Lithium ions are shown to activate the Wnt/β-catenin signalling pathway, enhancing the proliferation and cementogenic differentiation of human periodontal ligament-derived cells. This finding is significant for periodontal tissue engineering applications (Han et al., 2012).

Structural and Chemical Properties

Structural Factors Controlling Aggregation

Research on lithium phenolates reveals the influence of structural factors on aggregation in weakly polar aprotic solvents. This study provides insights into the aggregation processes that can affect the reactivity and properties of lithium compounds in organic synthesis (Jackman & Smith, 1988).

Ionic Liquids for Rechargeable Li Batteries

The study explores the use of ionic liquids with specific anions and cations as electrolyte systems for high-voltage, rechargeable battery systems. It highlights the electrochemical stability and compatibility of these ionic liquids with lithium metal anodes, which is crucial for enhancing battery performance (Borgel et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHMIULEHSVLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2972934.png)

![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)

![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)